4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)pipéridine

Vue d'ensemble

Description

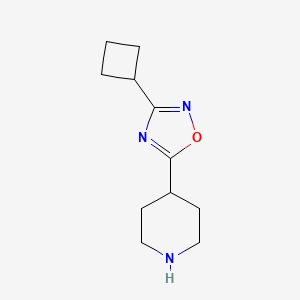

4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine is a useful research compound. Its molecular formula is C11H17N3O and its molecular weight is 207.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Recherche en chimie agricole

4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)pipéridine: a montré un potentiel dans la recherche en chimie agricole, en particulier en tant que composant dans la synthèse de nouveaux pesticides. Les dérivés d'oxadiazole, auxquels appartient ce composé, ont été évalués pour leurs activités nématocides et antifongiques contre les agents pathogènes des plantes comme Meloidogyne incognita et Rhizoctonia solani . Ces composés pourraient conduire au développement de nouveaux produits chimiques agricoles plus efficaces qui protègent les cultures contre les ravageurs et les maladies.

Développement d'agents antimicrobiens

Le noyau d'oxadiazole du composé est connu pour son large éventail d'activités biologiques. La recherche a indiqué que certains dérivés d'oxadiazole présentent de forts effets antibactériens sur Xanthomonas oryzae, qui est responsable de graves maladies bactériennes du riz . Cela suggère que This compound pourrait être un échafaudage précieux pour le développement de nouveaux agents antimicrobiens.

Activité anticancéreuse

Les oxadiazoles ont été étudiés pour leurs propriétés anticancéreuses. Ils ont été synthétisés et caractérisés pour leur potentiel à inhiber la croissance des cellules cancéreuses. Le composé en question pourrait faire partie d'une série d'oxadiazoles qui sont criblés pour leurs activités anti-cancer in vitro, ouvrant ainsi une nouvelle voie pour la recherche sur le traitement du cancer .

Inhibition de l'acétylcholinestérase

Dans le domaine de la recherche sur les maladies neurodégénératives, les dérivés d'oxadiazole ont été évalués comme inhibiteurs de l'acétylcholinestérase . Cette enzyme est une cible pour le traitement de la maladie d'Alzheimer, et des composés comme This compound pourraient contribuer au développement de nouveaux agents thérapeutiques.

Potentiel antioxydant

Le cycle oxadiazole est également associé à des propriétés antioxydantes. Les antioxydants sont essentiels pour lutter contre le stress oxydatif dans l'organisme, qui peut conduire à diverses maladies chroniques. Le potentiel antioxydant du composé pourrait être exploré pour développer des suppléments ou des médicaments qui aident à gérer ou à prévenir ces affections .

Agents anti-infectieux

Les dérivés d'oxadiazole ont été examinés pour leur rôle d'agents anti-infectieux. Ils ont montré une activité contre une variété d'agents infectieux, y compris le protozoaire Trypanosoma cruzi. Ce composé pourrait faire partie des efforts de recherche visant à créer des traitements pour les infections causées par de tels agents pathogènes .

Inhibition enzymatique pour la résistance aux médicaments

La résistance aux médicaments étant un défi majeur dans le traitement des maladies, les dérivés d'oxadiazole sont explorés pour leur capacité à inhiber les enzymes qui contribuent à la multirésistance aux médicaments. Ce composé pourrait être précieux dans la synthèse de molécules qui aident à surmonter la résistance en thérapie anticancéreuse .

Développement d'herbicides

En agriculture, la recherche d'herbicides efficaces est continue. Les composés oxadiazoles ont été liés à des propriétés herbicides et pourraient être combinés à d'autres groupes chimiques pour créer des herbicides puissants .

Activité Biologique

4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine is a compound that has garnered interest due to its potential biological activities. The oxadiazole ring is known for its diverse pharmacological properties, including anticancer and antioxidant activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and research findings.

Synthesis and Characterization

The synthesis of 4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine typically involves the cyclization of appropriate precursors under specific conditions. Characterization techniques such as IR spectroscopy, NMR (both proton and carbon), and mass spectrometry are employed to confirm the structure of the synthesized compound .

Anticancer Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, studies have reported that certain oxadiazole derivatives show cytotoxic effects against various cancer cell lines. The IC50 values for these compounds range significantly depending on their structure and substituents. For example, one study identified IC50 values of 11.20 µg/mL for a related compound against A549 lung cancer cells .

Table 1: IC50 Values of Related Oxadiazole Compounds Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 11b | A549 | 11.20 |

| 11c | A549 | 15.73 |

| 13b | A549 | 59.61 |

| 14b | A549 | 27.66 |

These findings suggest that modifications in the oxadiazole structure can enhance biological activity, making it a promising scaffold for drug development.

Antioxidant Activity

The antioxidant potential of oxadiazole derivatives has also been explored. In vitro assays have shown that these compounds can scavenge free radicals effectively, contributing to their therapeutic potential in preventing oxidative stress-related diseases . The antioxidant activity is often compared against standard compounds like butylated hydroxyanisole (BHA), providing a benchmark for evaluating efficacy.

The biological activity of 4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine may involve several mechanisms:

- Inhibition of Cell Proliferation : Compounds with oxadiazole moieties have been shown to interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis : Some derivatives promote programmed cell death in malignant cells through various signaling pathways.

- Antioxidative Mechanisms : By reducing oxidative stress, these compounds may protect normal cells from damage while selectively targeting cancerous cells.

Case Studies

Several studies have documented the effects of oxadiazole derivatives in preclinical models:

- Study on Lung Cancer : A recent investigation highlighted the efficacy of a series of oxadiazole derivatives in inhibiting the growth of A549 lung cancer cells. The study utilized both in vitro assays and molecular docking studies to elucidate potential interactions with cellular targets .

- Antioxidant Efficacy : Another study focused on synthesizing novel oxadiazole derivatives and evaluating their antioxidant capabilities using DPPH radical scavenging assays. Results indicated that certain modifications led to enhanced radical scavenging activity compared to traditional antioxidants .

Propriétés

IUPAC Name |

3-cyclobutyl-5-piperidin-4-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-2-8(3-1)10-13-11(15-14-10)9-4-6-12-7-5-9/h8-9,12H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKSWETRZHFIDLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NOC(=N2)C3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.